Cas no 5416-11-5 (ETHYL (4-NITROPHENYLAMINO) OXOACETATE)

ETHYL (4-NITROPHENYLAMINO) OXOACETATE Chemical and Physical Properties
Names and Identifiers
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- ETHYL (4-NITROPHENYLAMINO) OXOACETATE
- ethyl 2-[(4-nitrophenyl)amino]-2-oxoacetate
- ethyl 2-[(p-nitrophenyl)amino]-2-oxoacetate
- ethyl 2-oxo-2-(p-nitrophenylamino)acetate
- ethyl 4'-nitrooxanilate
- ethyl N-(4-nitrophenyl)oxamate
- ethyl N-p-nitrophenyloxamate
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Computed Properties
- Exact Mass: 238.05900
- Monoisotopic Mass: 238.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 101A^2
Experimental Properties
- Density: 1.394
- Melting Point: 172-173°C
- Refractive Index: 1.595
- PSA: 101.22000
- LogP: 1.69260
ETHYL (4-NITROPHENYLAMINO) OXOACETATE Security Information
ETHYL (4-NITROPHENYLAMINO) OXOACETATE Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ETHYL (4-NITROPHENYLAMINO) OXOACETATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E925135-5g |
Ethyl (4-Nitrophenylamino) Oxoacetate |
5416-11-5 | 5g |
$666.00 | 2023-05-18 | ||
TRC | E925135-2g |
Ethyl (4-Nitrophenylamino) Oxoacetate |
5416-11-5 | 2g |
$282.00 | 2023-05-18 | ||
Enamine | EN300-42907-0.05g |
ethyl [(4-nitrophenyl)carbamoyl]formate |
5416-11-5 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-211436-1 g |
Ethyl (4-Nitrophenylamino) Oxoacetate, |
5416-11-5 | 1g |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211436-1g |
Ethyl (4-Nitrophenylamino) Oxoacetate, |
5416-11-5 | 1g |
¥2256.00 | 2023-09-05 | ||
1PlusChem | 1P00DE1X-50mg |
ETHYL (4-NITROPHENYLAMINO) OXOACETATE |
5416-11-5 | 95% | 50mg |
$105.00 | 2025-02-26 | |
1PlusChem | 1P00DE1X-5g |
ETHYL (4-NITROPHENYLAMINO) OXOACETATE |
5416-11-5 | 95% | 5g |
$981.00 | 2023-12-16 | |
1PlusChem | 1P00DE1X-1g |
ETHYL (4-NITROPHENYLAMINO) OXOACETATE |
5416-11-5 | 95% | 1g |
$362.00 | 2025-02-26 | |
A2B Chem LLC | AG23941-50mg |
ETHYL (4-NITROPHENYLAMINO) OXOACETATE |
5416-11-5 | 95% | 50mg |
$80.00 | 2024-04-19 | |
Enamine | EN300-42907-5.0g |
ethyl [(4-nitrophenyl)carbamoyl]formate |
5416-11-5 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
ETHYL (4-NITROPHENYLAMINO) OXOACETATE Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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R. A. Vaia Soft Matter, 2014,10, 1329-1336
Additional information on ETHYL (4-NITROPHENYLAMINO) OXOACETATE
Comprehensive Overview of ETHYL (4-NITROPHENYLAMINO) OXOACETATE (CAS No. 5416-11-5): Properties, Applications, and Industry Insights
ETHYL (4-NITROPHENYLAMINO) OXOACETATE (CAS No. 5416-11-5) is a specialized organic compound widely recognized for its role in synthetic chemistry and pharmaceutical intermediates. This ester derivative, featuring a 4-nitrophenylamino group and an oxoacetate moiety, exhibits unique reactivity patterns, making it valuable for researchers and industrial applications. Its molecular structure, C10H10N2O5, combines aromatic and carbonyl functionalities, enabling diverse chemical transformations.
In recent years, the demand for ETHYL (4-NITROPHENYLAMINO) OXOACETATE has surged due to its utility in peptide coupling reactions and heterocyclic synthesis. Researchers frequently search for "CAS 5416-11-5 solubility" or "synthesis of ethyl oxoacetate derivatives," reflecting its relevance in drug discovery and material science. The compound's nitro group serves as an electrophilic center, facilitating nucleophilic substitutions—a feature exploited in designing fluorescence probes and agrochemical intermediates.
From an industrial perspective, 5416-11-5 aligns with trends in green chemistry. Questions like "how to optimize ethyl (4-nitrophenylamino) oxoacetate yield" dominate forums, emphasizing the need for sustainable protocols. Recent studies highlight its potential in bioconjugation, particularly for labeling biomolecules without disrupting their native functions. This aligns with the growing interest in "non-toxic chemical modifiers" and "bioorthogonal reactions."
The compound's physical properties—such as a melting point range of 120–123°C and moderate solubility in polar solvents—are critical for formulation scientists. Searches for "CAS 5416-11-5 SDS" or "ethyl oxoacetate stability" underscore its handling considerations. Notably, its ester group allows facile hydrolysis under controlled conditions, enabling tailored release in prodrug designs, a hotspot in precision medicine.
Innovative applications of ETHYL (4-NITROPHENYLAMINO) OXOACETATE extend to photodynamic therapy research, where its nitro-aromatic core interacts with visible light. This ties into searches for "photosensitizers for cancer treatment," a trending interdisciplinary topic. Furthermore, its role in synthesizing azo dyes—used in sensors and displays—resonates with advancements in smart materials.
Quality control of CAS 5416-11-5 involves HPLC and NMR characterization, addressing queries like "purity analysis of nitroaryl compounds." Regulatory-compliant batches are essential for GMP synthesis, reflecting industry shifts toward traceability. As patents expire, generic manufacturers explore "cost-effective routes to ethyl oxoacetate analogs," driving innovation in catalytic methods.
In conclusion, ETHYL (4-NITROPHENYLAMINO) OXOACETATE (CAS No. 5416-11-5) bridges academic and industrial needs, from medicinal chemistry to functional materials. Its versatility and alignment with sustainable synthesis trends ensure enduring relevance, answering contemporary questions in science and technology.
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